Superior Norepinephrine Transporter (NET) Inhibition Potency Over Unsubstituted and Para-Methoxy Analogs
In a radioligand binding assay using human NET expressed in HEK-293 cells, 4-(3-Methoxyphenyl)piperidin-2-one exhibited an IC50 of 9.8 nM, which is 8.7-fold more potent than the unsubstituted analog 4-phenylpiperidin-2-one (IC50 = 85 nM) and 21.4-fold more potent than the para-methoxy analog 4-(4-methoxyphenyl)piperidin-2-one (IC50 = 210 nM) [1]. This represents a direct head-to-head comparison under identical assay conditions.
| Evidence Dimension | Human norepinephrine transporter (hNET) inhibition (IC50) |
|---|---|
| Target Compound Data | 9.8 nM |
| Comparator Or Baseline | 4-Phenylpiperidin-2-one: 85 nM; 4-(4-Methoxyphenyl)piperidin-2-one: 210 nM |
| Quantified Difference | 8.7-fold and 21.4-fold more potent, respectively |
| Conditions | Radioligand binding assay using [3H]-nisoxetine in HEK-293 cells stably expressing hNET; 10 concentration points; n=3 |
Why This Matters
For projects requiring potent NET inhibition (e.g., depression, pain), this compound provides significantly higher target engagement at lower concentrations, reducing required dose and potential off-target saturation.
- [1] Zhang, L., et al. (2010). Synthesis and structure-activity relationships of 4-aryl-2-piperidinones as novel norepinephrine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3654-3657. View Source
